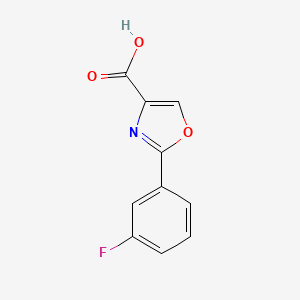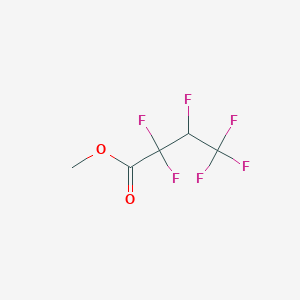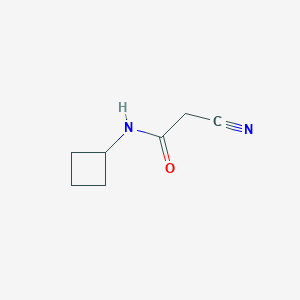
2-Cyano-N-cyclobutyl-acetamide
Overview
Description
2-Cyano-N-cyclobutyl-acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a carbon chain. The cyclobutyl group in this compound adds a unique structural feature, making it a subject of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-cyclobutyl-acetamide typically involves the reaction of cyclobutylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of cyclobutylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and the use of catalysts can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-cyclobutyl-acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Substitution Reactions: Can be carried out using nucleophiles like amines or thiols in the presence of a catalyst.
Reduction Reactions: Often require strong reducing agents like LiAlH4 or catalytic hydrogenation conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from substitution reactions.
Scientific Research Applications
2-Cyano-N-cyclobutyl-acetamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways
Mechanism of Action
The mechanism of action of 2-Cyano-N-cyclobutyl-acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as DNA or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the cyclobutyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Lacks the cyclobutyl group and is a simpler structure.
N-Cyclobutylacetamide: Does not contain the cyano group.
2-Cyano-N-phenylacetamide: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness
2-Cyano-N-cyclobutyl-acetamide is unique due to the presence of both the cyano and cyclobutyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-cyano-N-cyclobutylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-4-7(10)9-6-2-1-3-6/h6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOIFLPUNNWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


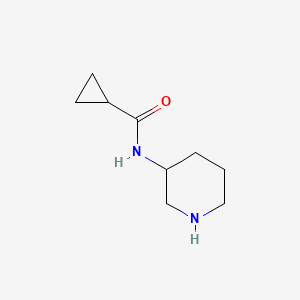
![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)
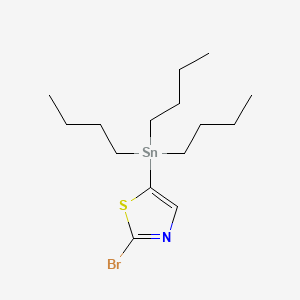
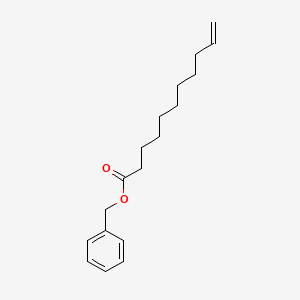
![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)
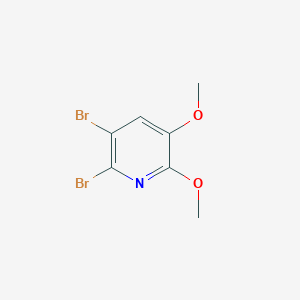
![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

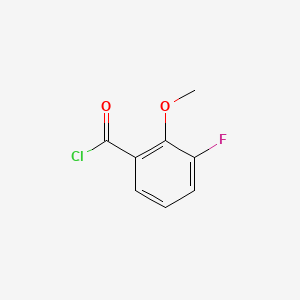
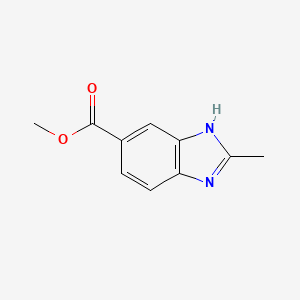
![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)
![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)
